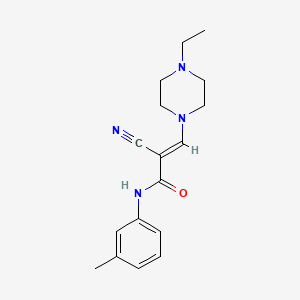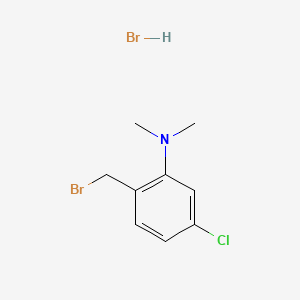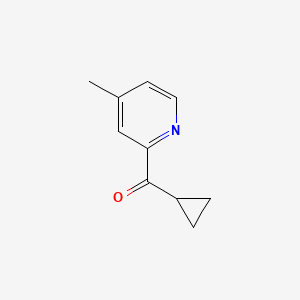
2-Cyclopropanecarbonyl-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropanecarbonyl-4-methylpyridine is an aromatic compound that has garnered attention in various scientific fields due to its significant chemical and biological properties. This compound, with the molecular formula C10H11NO and a molecular weight of 161.2, is known for its unique structure, which includes a cyclopropane ring attached to a pyridine ring .
准备方法
Synthetic Routes and Reaction Conditions: One commonly used method for synthesizing 2-Cyclopropanecarbonyl-4-methylpyridine involves the reaction of 4-methylpyridine with cyclopropanecarbonyl chloride in the presence of a base catalyst. This reaction typically occurs at room temperature and offers good efficiency and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis method mentioned above can be scaled up for industrial applications, ensuring consistent quality and yield.
化学反应分析
Types of Reactions: 2-Cyclopropanecarbonyl-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s biological properties make it a candidate for research in biological systems.
Medicine: Its potential therapeutic properties are being explored for drug development.
Industry: The compound is used in the production of fine chemicals and other industrial applications.
作用机制
The mechanism by which 2-Cyclopropanecarbonyl-4-methylpyridine exerts its effects involves interactions with specific molecular targets and pathways. While detailed mechanisms are still under investigation, the compound is believed to interact with enzymes and receptors, influencing various biochemical pathways.
相似化合物的比较
- Cyclopropyl(4-methyl-2-pyridinyl)methanone
- Methanone, cyclopropyl(4-methyl-2-pyridinyl)-
Comparison: 2-Cyclopropanecarbonyl-4-methylpyridine stands out due to its unique structure, which includes a cyclopropane ring attached to a pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
cyclopropyl-(4-methylpyridin-2-yl)methanone |
InChI |
InChI=1S/C10H11NO/c1-7-4-5-11-9(6-7)10(12)8-2-3-8/h4-6,8H,2-3H2,1H3 |
InChI 键 |
ZHOHRZXEGKRRMU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)C(=O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-{[2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)phenyl]formamido}-N-(4-methoxyphenyl)propanamide](/img/structure/B13579695.png)
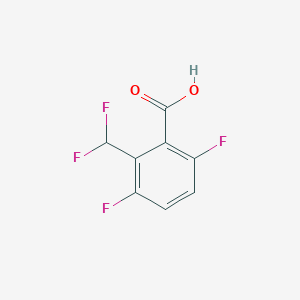

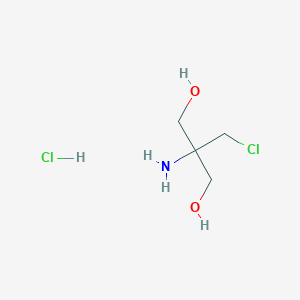
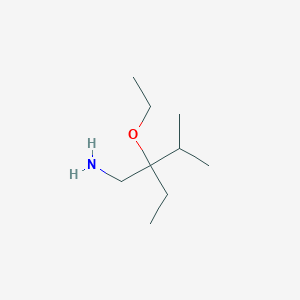
![2-(4-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13579733.png)
![2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol](/img/structure/B13579742.png)
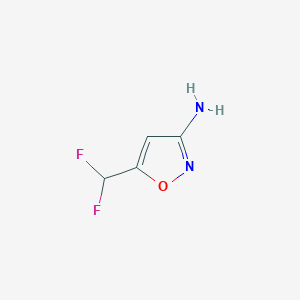
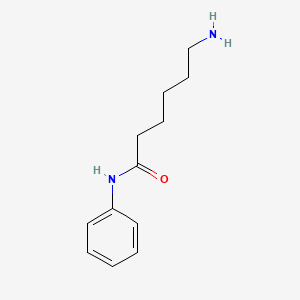

![5-[2-(Methylsulfanyl)phenyl]-1h-pyrazol-3-amine](/img/structure/B13579771.png)
